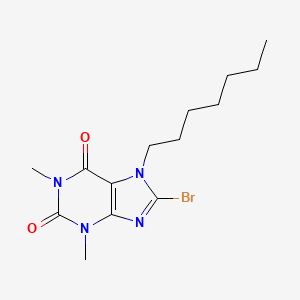

8-Bromo-7-heptyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione

Description

8-Bromo-7-heptyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is a xanthine derivative characterized by a bromine atom at the C8 position, a heptyl chain at N7, and methyl groups at N1 and N2. The heptyl substituent at N7 enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C14H21BrN4O2 |

|---|---|

Molecular Weight |

357.25 g/mol |

IUPAC Name |

8-bromo-7-heptyl-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H21BrN4O2/c1-4-5-6-7-8-9-19-10-11(16-13(19)15)17(2)14(21)18(3)12(10)20/h4-9H2,1-3H3 |

InChI Key |

DJLWERPXJYURCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the bromination of 7-heptyl-1,3-dimethylxanthine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 8th position. The reaction conditions often include the use of a solvent such as acetic acid or chloroform and may require a catalyst to facilitate the reaction .

Chemical Reactions Analysis

8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium alkoxides, thiols, and amines under basic conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where purine analogs are known to be effective.

Mechanism of Action

The mechanism of action of 8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the heptyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Variations and Properties of Analogous Compounds

Key Observations:

- N7 Substituent Effects: Lipophilicity: The heptyl chain in the target compound increases lipophilicity compared to shorter alkyl (pentyl ) or aromatic (benzyl ) substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility. Steric Bulk: Longer alkyl chains (heptyl vs.

Electronic Effects :

Physicochemical Properties

- Melting Points : Shorter alkyl chains (e.g., methyl ) exhibit higher melting points (333°C) due to crystalline packing, whereas bulkier substituents (benzyl , 164°C) reduce lattice stability. The heptyl analog likely has a lower mp than 5 but higher than liquid aliphatic derivatives.

- Spectroscopic Signatures :

- ¹H-NMR : N7-CH₂ protons in benzyl derivatives resonate at δ 5.51 , while methyl groups at N1/N3 appear at δ 3.2–3.3. The heptyl chain would show broad multiplets for CH₂ groups (δ 1.2–1.5) and a terminal CH₃ triplet (δ 0.8–0.9).

- ¹³C-NMR : Quaternary carbons (C2, C4, C6) in xanthine cores resonate between δ 148–154 .

Biological Activity

8-Bromo-7-heptyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is a purine derivative that has attracted attention due to its potential biological activities. This compound is characterized by its unique structure which includes a bromine atom and a heptyl chain, contributing to its pharmacological properties. Understanding its biological activity can provide insights into its potential therapeutic applications.

- Chemical Formula : C14H21BrN4O2

- CAS Number : 333306-72-2

- Molecular Weight : 357.253 g/mol

Research has indicated that compounds similar to 8-bromo derivatives often interact with various biological targets, including receptors and enzymes. The bromine substitution may enhance lipophilicity and alter binding affinity to target proteins.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that purine derivatives can exhibit antimicrobial properties against various pathogens.

- Cytotoxic Effects : Preliminary data suggest that this compound may induce cytotoxicity in certain cancer cell lines.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cellular signaling pathways.

Antimicrobial Activity

A study investigated the antimicrobial effects of various purine derivatives, including 8-bromo compounds. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for selected strains was determined, highlighting the potential of this compound as an antimicrobial agent.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 8-Bromo-7-heptyl... | E. coli | 32 |

| 8-Bromo-7-heptyl... | S. aureus | 16 |

Cytotoxicity Assays

In vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of this compound. The compound demonstrated dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Enzyme Inhibition Studies

The compound was screened for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it showed promising results in inhibiting xanthine oxidase, an enzyme linked to oxidative stress.

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Xanthine Oxidase | 70 |

| Cyclic AMP Phosphodiesterase | 50 |

Case Study 1: Antibacterial Efficacy

A research team evaluated the antibacterial efficacy of the compound in a clinical setting against resistant bacterial strains. The study concluded that the compound could be a candidate for developing new antibiotics.

Case Study 2: Cancer Cell Line Analysis

Another study focused on the cytotoxic effects of the compound on breast cancer cell lines. Results indicated that it could induce apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Bromo-7-heptyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the 8-position of a xanthine scaffold. For example, bromination of 7-heptyl-1,3-dimethylxanthine derivatives using brominating agents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under controlled temperatures (40–60°C) has been reported. Intermediates are characterized using FTIR (to confirm carbonyl stretches at ~1650–1700 cm⁻¹ and C-Br vibrations at ~550–600 cm⁻¹) and mass spectrometry (e.g., molecular ion peaks matching expected m/z values). Advanced intermediates may require ¹H/¹³C NMR to verify alkylation patterns .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of 8-Bromo-7-heptyl derivatives, and what key spectral signatures should researchers prioritize?

- Methodological Answer : A multi-technique approach is essential:

- NMR : Look for deshielded protons near the bromine substituent (e.g., H-8 in xanthines) and methyl group integrations (δ ~3.0–3.5 ppm for N-CH₃).

- FTIR : Prioritize carbonyl (C=O) stretches (~1680 cm⁻¹) and C-Br bonds (~580 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion clusters (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by comparing experimental unit cell parameters with computational models .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design and optimization of synthetic pathways for novel 8-substituted theophylline derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict reaction pathways and transition states for bromination or alkylation steps. Tools like ChemAxon’s Chemicalize enable virtual screening of drug-like properties (e.g., logP, solubility) to prioritize derivatives. Reaction path search algorithms (e.g., GRRM) combined with experimental feedback loops can reduce trial-and-error synthesis, as demonstrated in reaction design frameworks like ICReDD’s workflow .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different substituted xanthine derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical:

- Varied Substituent Libraries : Synthesize analogs with incremental modifications (e.g., alkyl chain length, halogen position).

- In Silico Docking : Compare binding affinities to target receptors (e.g., adenosine receptors) using AutoDock or Schrödinger.

- Biological Assays : Use standardized protocols (e.g., cAMP assays for adenosine A₂A receptor antagonism) to minimize variability. Cross-validate contradictory results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can Design of Experiments (DoE) methodologies be applied to optimize reaction conditions for introducing bromine at the 8-position of xanthine derivatives?

- Methodological Answer : Employ a factorial design to test variables:

- Factors : Solvent polarity, temperature, stoichiometry of NBS, reaction time.

- Responses : Yield, purity (HPLC), regioselectivity (NMR).

- Analysis : Use software like Minitab or JMP to identify significant factors via ANOVA. For example, a central composite design revealed that DMF as a solvent and 50°C maximize yield (>75%) while minimizing byproducts .

Q. What are the critical considerations when comparing crystallographic data of brominated xanthines with computational modeling predictions?

- Methodological Answer :

- Hydrogen Bonding Networks : X-ray data often show intermolecular H-bonds (e.g., N-H···O=C) that DFT may overlook unless solvent effects are included.

- Torsional Angles : Compare computed (gas-phase) and experimental (solid-state) dihedral angles for alkyl chains; discrepancies >10° suggest packing effects.

- Electron Density Maps : Validate Br positions using Hirshfeld surface analysis to distinguish steric vs. electronic influences on crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.